
4-Ethyl-3-methyl-1,4-hexanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-methyl-1,4-hexanediol (EMHD) is an organic compound consisting of a six-carbon chain with two hydroxyl groups attached. It is a colorless, viscous liquid with a faint odor. EMHD is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a solvent and as a plasticizer in the manufacture of polymers.
作用機序
The mechanism of action of 4-Ethyl-3-methyl-1,4-hexanediol is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes, which can then modulate their activity. It has also been suggested that 4-Ethyl-3-methyl-1,4-hexanediol may act as an antioxidant, due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-Ethyl-3-methyl-1,4-hexanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-Ethyl-3-methyl-1,4-hexanediol has also been shown to inhibit the growth of certain cancer cells, including breast and prostate cancer cells. In addition, 4-Ethyl-3-methyl-1,4-hexanediol has been shown to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-Ethyl-3-methyl-1,4-hexanediol has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low vapor pressure, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 4-Ethyl-3-methyl-1,4-hexanediol is not suitable for use in high-temperature reactions, as it decomposes at temperatures above 200°C.
将来の方向性
In the future, 4-Ethyl-3-methyl-1,4-hexanediol may have potential applications in the development of new pharmaceuticals and agrochemicals. It may also be useful in the development of new materials for use in medical devices and in the manufacture of polymers. Additionally, further research into the mechanism of action of 4-Ethyl-3-methyl-1,4-hexanediol may lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, further research into the biochemical and physiological effects of 4-Ethyl-3-methyl-1,4-hexanediol may lead to new uses for this compound in medical research.
合成法
4-Ethyl-3-methyl-1,4-hexanediol can be synthesized by a variety of methods. One method involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. This reaction yields the desired product in good yields. Another method involves the reaction of ethyl acetate with formaldehyde in the presence of a metal catalyst, such as palladium. This method yields the desired product in high yields.
科学的研究の応用
4-Ethyl-3-methyl-1,4-hexanediol has been studied extensively in the scientific research field. It has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a solvent in the synthesis of polymers and as a plasticizer. 4-Ethyl-3-methyl-1,4-hexanediol has also been studied for its potential applications in medical research, including its use as an anti-inflammatory agent and its potential role in the treatment of cancer.
特性
IUPAC Name |
4-ethyl-3-methylhexane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-9(11,5-2)8(3)6-7-10/h8,10-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMRAWNFXBKIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

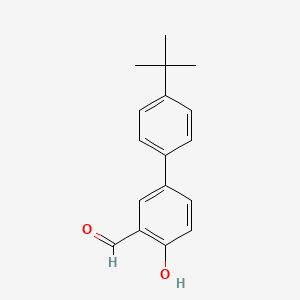


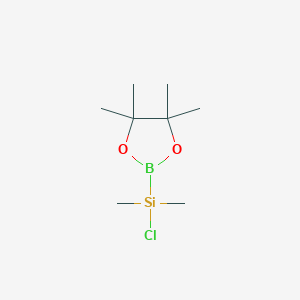
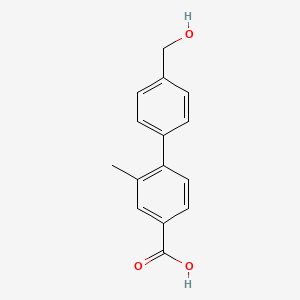



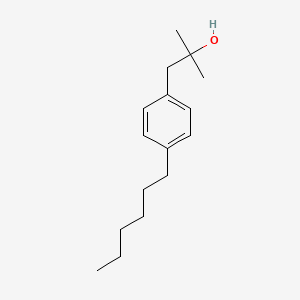
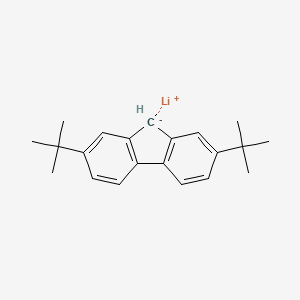
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)

